molecular formula C22H16N2O B5300101 2-phenoxy-4,6-diphenylpyrimidine

2-phenoxy-4,6-diphenylpyrimidine

Cat. No. B5300101
M. Wt: 324.4 g/mol
InChI Key: JFBGDKDDIHPIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-4,6-diphenylpyrimidine is a chemical compound with the molecular formula C22H16N2O . It has an average mass of 324.375 Da and a monoisotopic mass of 324.126251 Da .


Synthesis Analysis

The synthesis of 2-phenoxy-4,6-diphenylpyrimidine and its derivatives has been reported in several studies . For instance, one study describes a multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines using hexamethyldisilazane as a nitrogen source under microwave irradiation . Another study discusses the design and synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .


Molecular Structure Analysis

The molecular structure of 2-phenoxy-4,6-diphenylpyrimidine has been analyzed using X-ray diffraction (XRD) and sophisticated computational methodologies . The compound’s orthorhombic crystallization in the P21212 space group, composed of a pyridine core flanked by two phenyl rings, was validated by XRD findings .

Scientific Research Applications

Nonlinear Optical Materials

2-Phenoxy-4,6-diphenylpyrimidine: has been studied for its potential use in nonlinear optical materials . These materials are crucial for various applications such as high-speed data transmission, information processing, and laser technology . The compound’s structure allows for significant electron deficiency, which is beneficial for creating p-conjugated push-pull chromophores, leading to materials with desirable optical properties.

Organic Electronics

The compound’s electron-withdrawing capabilities make it a candidate for use in organic electronics . It can serve as an electron-accepting fragment in organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics .

Thermally Activated Delayed Fluorescence (TADF)

2-Phenoxy-4,6-diphenylpyrimidine: derivatives have been explored for their role in TADF in OLEDs. TADF materials are essential for creating highly efficient and stable blue light-emitting devices, which are challenging to achieve with conventional fluorescent materials .

Duchenne Muscular Dystrophy Treatment

Research has indicated that derivatives of this compound may act as utrophin modulators . Upregulation of utrophin is a promising therapeutic strategy for treating Duchenne muscular dystrophy, a condition with limited treatment options .

Fluorescence Quantum Yield Enhancement

The introduction of electron-donor units into the structure of 2-Phenoxy-4,6-diphenylpyrimidine can increase its fluorescence quantum yield. This property is valuable for developing new fluorescent dyes and sensors .

High-Performance Power Generation Systems

While not directly related to the compound itself, the identifier “CBDivE_013687” is associated with high-integrity safety-critical systems in power generation. This highlights the importance of precise chemical identification and certification in industries where safety and performance are paramount .

Synthetic Organic Chemistry

The compound serves as a building block in synthetic organic chemistry, providing a pathway to create various substituted pyrimidines. These compounds have a wide range of applications, including medicinal chemistry and material science .

Chemical Stability and Modification

2-Phenoxy-4,6-diphenylpyrimidine: offers long-term chemical stability, which is a desirable trait for materials used in harsh environments. Additionally, its structure allows for modification to tailor emission properties for specific applications .

Future Directions

While specific future directions for 2-phenoxy-4,6-diphenylpyrimidine are not explicitly stated in the literature, research into the synthesis, properties, and potential applications of related compounds continues to be an active area of study . This includes the development of new derivatives with improved efficacy, physicochemical properties, and mechanisms of action .

Mechanism of Action

Target of Action

The primary targets of 2-Phenoxy-4,6-diphenylpyrimidine are Monoamine Oxidase (MAO) and Acetylcholinesterase enzymes (AChE) . These enzymes play a crucial role in the treatment of Alzheimer’s disease . Another significant target is Histone Deacetylase 6 (HDAC6) , which plays an important role in cancer treatment .

Mode of Action

2-Phenoxy-4,6-diphenylpyrimidine interacts with its targets, leading to significant changes. For instance, it inhibits HDAC6 with an IC50 of 3.8 nM and shows 26-fold selectivity over HDAC1 . This compound series operates via a novel mechanism of action, distinct from that of ezutromid .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it inhibits both CDK2/cyclin A and CDK9/cyclin T1 systems . The inhibition of these systems can lead to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

The compound’s physicochemical and adme properties were considered during its development .

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including 2-Phenoxy-4,6-diphenylpyrimidine, and their metabolites throughout the environment .

properties

IUPAC Name

2-phenoxy-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)25-19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBGDKDDIHPIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346046
Record name 2-Phenoxy-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-4,6-diphenylpyrimidine

CAS RN

300358-65-0
Record name 2-Phenoxy-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenoxy-4,6-diphenylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-phenoxy-4,6-diphenylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-phenoxy-4,6-diphenylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-phenoxy-4,6-diphenylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-phenoxy-4,6-diphenylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-phenoxy-4,6-diphenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.